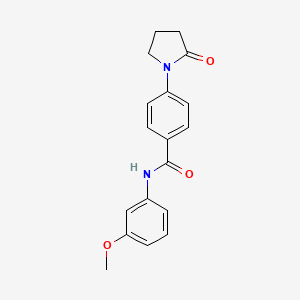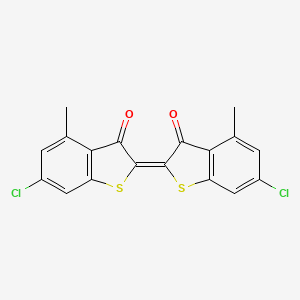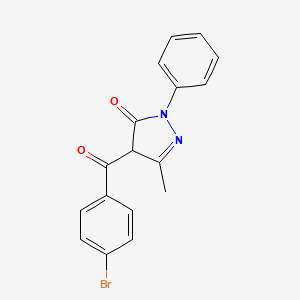
N-(3-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, commonly known as MPB, is a synthetic compound that has gained significant attention in the field of scientific research. MPB is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the metabolism of glucocorticoids. MPB has been extensively studied for its potential application in treating metabolic disorders such as obesity, diabetes, and metabolic syndrome.
Wirkmechanismus
MPB exerts its pharmacological effects by inhibiting the enzyme 11β-HSD1, which plays a crucial role in the metabolism of glucocorticoids. 11β-HSD1 converts inactive cortisone to active cortisol in adipose tissue and liver, which promotes adiposity and insulin resistance. Inhibition of 11β-HSD1 activity by MPB leads to reduced cortisol levels, which in turn results in improved glucose metabolism, insulin sensitivity, and reduced adiposity.
Biochemical and Physiological Effects:
MPB has been shown to improve glucose metabolism, insulin sensitivity, and reduce adiposity in animal models of obesity and diabetes. MPB treatment leads to reduced cortisol levels, which in turn reduces adiposity and improves insulin sensitivity. MPB has also been shown to reduce inflammation and oxidative stress, which are associated with metabolic disorders such as obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MPB is a potent and selective inhibitor of 11β-HSD1, which makes it an ideal tool for studying the role of this enzyme in metabolic disorders. MPB has been extensively studied in animal models of obesity and diabetes, and its pharmacological effects have been well characterized. However, the use of MPB in humans is limited by its potential side effects and toxicity.
Zukünftige Richtungen
MPB has shown promising results in animal models of obesity and diabetes, and its potential application in treating metabolic disorders is an area of active research. Future studies should focus on optimizing the pharmacokinetic properties of MPB to improve its efficacy and reduce its toxicity. Additionally, the potential application of MPB in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease should be explored. Overall, MPB represents a promising tool for studying the role of 11β-HSD1 in metabolic disorders and developing novel therapeutics for these conditions.
Synthesemethoden
The synthesis of MPB involves the reaction of 3-methoxybenzoyl chloride with 2-oxo-1-pyrrolidineacetamide in the presence of a base such as triethylamine. The resulting product is then treated with 4-aminobenzamide to obtain MPB in high yield and purity.
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its potential application in treating metabolic disorders such as obesity, diabetes, and metabolic syndrome. MPB is a potent inhibitor of 11β-HSD1, which converts inactive cortisone to active cortisol in adipose tissue and liver. Inhibition of 11β-HSD1 activity by MPB leads to reduced cortisol levels, which in turn results in improved glucose metabolism, insulin sensitivity, and reduced adiposity.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-5-2-4-14(12-16)19-18(22)13-7-9-15(10-8-13)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFYBLUPRYBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]benzamide](/img/structure/B5026769.png)

![methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate](/img/structure/B5026789.png)
![3-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-propanol](/img/structure/B5026795.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)
![2-amino-5-(3,4-dichlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5026808.png)
![2-methyl-3-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5026813.png)

![2-methoxy-N-{1-[1-(3-pyridinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5026837.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5026841.png)

![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026849.png)
![2-(3-methoxyphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5026854.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5026858.png)